molecular formula C18H20ClNO3 B5854173 2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide

2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide

Cat. No. B5854173
M. Wt: 333.8 g/mol
InChI Key: LEVPTPJLFHGHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as 'Compound A' and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of Compound A is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of COX-2, Compound A can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
Compound A has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are known to play a role in inflammation, pain, and fever. In addition, it has been shown to reduce the production of cytokines, which are involved in the immune response. Compound A has also been shown to have antioxidant properties, which can help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of Compound A is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties, which make it a promising candidate for the treatment of various diseases. However, there are also some limitations to using Compound A in lab experiments. For example, it can be difficult to synthesize, and it may not be stable under certain conditions.

Future Directions

There are a number of future directions for research on Compound A. One area of research is the development of more efficient synthesis methods for Compound A. Another area of research is the study of the mechanism of action of Compound A. This could help to identify new therapeutic applications for the compound. Finally, there is a need for more studies on the safety and efficacy of Compound A in humans. This could help to determine whether the compound is a viable option for the treatment of various diseases.

Synthesis Methods

Compound A can be synthesized using various methods, including the reaction of 2-methoxy-5-methylphenol with 4-chlorophenol in the presence of a base, followed by the reaction of the resulting product with 2-methylpropanoyl chloride. Another method involves the reaction of 2-methoxy-5-methylphenol with 4-chlorophenol in the presence of a catalyst, followed by the reaction of the resulting product with 2-methylpropanoyl chloride. Both methods have been used successfully to synthesize Compound A.

Scientific Research Applications

Compound A has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-12-5-10-16(22-4)15(11-12)20-17(21)18(2,3)23-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVPTPJLFHGHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-methoxy-5-methylphenyl)-2-methylpropanamide

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